molecular formula C19H23N5S B12407764 Antibacterial agent 97

Antibacterial agent 97

Cat. No.: B12407764
M. Wt: 353.5 g/mol
InChI Key: ZQAKYXXEFUVXBA-UHFFFAOYSA-N
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Description

Antibacterial Agent 97 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in preclinical and clinical studies for its efficacy against a range of bacterial pathogens, including drug-resistant strains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 97 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve various functional group modifications to enhance the antibacterial properties. Common reagents used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and specific reactants tailored to introduce desired functional groups.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 97 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial activity.

    Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Common in the modification of the core structure to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antibacterial properties.

Scientific Research Applications

Antibacterial Agent 97 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.

    Biology: Employed in studies to understand bacterial resistance mechanisms and the compound’s effects on bacterial cell structures.

    Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Mechanism of Action

The mechanism of action of Antibacterial Agent 97 involves targeting specific bacterial processes. It binds to bacterial enzymes or proteins, inhibiting their function and leading to bacterial cell death. The compound may interfere with cell wall synthesis, protein synthesis, or DNA replication, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.

    Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.

    Ciprofloxacin: Targets DNA replication but can cause significant side effects.

Uniqueness: Antibacterial Agent 97 is unique in its ability to target multiple bacterial processes simultaneously, making it effective against a broader range of bacterial pathogens, including those resistant to other antibiotics. Its synthetic flexibility allows for modifications to enhance its efficacy and reduce resistance development.

Properties

Molecular Formula

C19H23N5S

Molecular Weight

353.5 g/mol

IUPAC Name

4-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H23N5S/c1-13(2)11-22-19-20-10-9-17(24-19)21-12-16-14(3)23-18(25-16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H2,20,21,22,24)

InChI Key

ZQAKYXXEFUVXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC3=NC(=NC=C3)NCC(C)C

Origin of Product

United States

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